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molecular formula C16H15BrN4O2 B8452961 benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate

benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate

Cat. No. B8452961
M. Wt: 375.22 g/mol
InChI Key: GKMVKDUQFIDARC-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

A solution of phenylmethyl{2-[(2-amino-5-bromopyridin-3-yl)amino]-2-oxoethyl}methylcarbamate (0.30 g, 0.76 mmol) in acetic acid (7.5 mL) was heated in a microwave apparatus (250 W) for 30 min. at 120° C. After cooling it to room temperature the reaction mixture was concentrated and the pH was adjusted to 8 by the addition of saturated aqueous sodium bicarbonate. The precipitating solid was collected by filtration, washed with water and dried in vacuo to give phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate (0.22 g, 76%). MS (EI) for C16H15BrN4O2: 376 (MH+).
Name
phenylmethyl{2-[(2-amino-5-bromopyridin-3-yl)amino]-2-oxoethyl}methylcarbamate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8][C:9](=[O:24])[N:10]([CH2:12][C:13]([NH:15][C:16]2[C:17]([NH2:23])=[N:18][CH:19]=[C:20]([Br:22])[CH:21]=2)=O)[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C>[C:1]1([CH2:7][O:8][C:9](=[O:24])[N:10]([CH2:12][C:13]2[NH:15][C:16]3[C:17]([N:23]=2)=[N:18][CH:19]=[C:20]([Br:22])[CH:21]=3)[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
phenylmethyl{2-[(2-amino-5-bromopyridin-3-yl)amino]-2-oxoethyl}methylcarbamate
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(N(C)CC(=O)NC=1C(=NC=C(C1)Br)N)=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
the pH was adjusted to 8 by the addition of saturated aqueous sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
The precipitating solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(N(C)CC=1NC=2C(=NC=C(C2)Br)N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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